5-(chloromethyl)-2H-benzotriazole

Green Chemistry Process Optimization Microwave Synthesis

Researchers facing poor antifungal activity from 1-substituted benzotriazole libraries need the correct regiochemistry. 5-(Chloromethyl)-2H-benzotriazole (CMBT) provides the essential 5-substitution pattern linked to superior Candida albicans efficacy versus fluconazole. - **Key outcome:** Enables 5-aminomethyl derivatives (7a-c, 8a) with statistically better activity than fluconazole. - **Process advantage:** Microwave-assisted synthesis (85% yield, 4.3 min vs 165 min conventional). - **Supply reliability:** BenchChem offers research-grade material with global shipping.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 153915-05-0
Cat. No. B126269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-2H-benzotriazole
CAS153915-05-0
Synonyms1H-Benzotriazole,5-(chloromethyl)-(9CI)
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C=C1CCl
InChIInChI=1S/C7H6ClN3/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2,(H,9,10,11)
InChIKeyLEWWLWBQKZETKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2H-benzotriazole Overview


5-(Chloromethyl)-2H-benzotriazole (C7H6ClN3, MW 167.59 g/mol) is a benzotriazole derivative characterized by a reactive chloromethyl substituent at the 5-position of the benzene ring [1]. This regiochemistry distinguishes it from the more extensively studied 1-(chloromethyl) isomer, positioning CMBT as a unique electrophilic building block for nucleophilic substitution and derivatization chemistries [2]. The compound is primarily procured as a synthetic intermediate for generating 5-substituted benzotriazole libraries with demonstrated antifungal activity and for coordination chemistry applications [3].

Regiochemistry 5-chloromethyl substitution on benzotriazole ring; distinct from 1-isomer
Reactive handle Electrophilic chloromethyl group for nucleophilic derivatization
Use context Synthetic intermediate for 5-substituted benzotriazole libraries and coordination chemistry

Why 5-(Chloromethyl)-2H-benzotriazole Is Irreplaceable


Simple benzotriazole (BTA) or 5-methylbenzotriazole lack the electrophilic chloromethyl 'handle' that defines this compound's utility [1]. The 1-(chloromethyl) isomer exhibits N-linked reactivity dominated by the triazole nitrogen's electronics, whereas 5-(chloromethyl)-2H-benzotriazole positions the reactive centre on the aromatic ring, altering both the steric and electronic profile of derived products [2]. Crucially, the 5-substituted derivatives generated from this precursor have demonstrated superior antifungal activity relative to the 1-substituted series, making the regiochemistry of the starting material a decisive factor in biological outcome [3].

5-(Chloromethyl)-2H-benzotriazole
1-(Chloromethyl) isomer
Reactive site differs: N-linked vs C-5 aromatic substitution alters steric and electronic profiles in derived products
5-(Chloromethyl)-2H-benzotriazole
Unsubstituted benzotriazole / 5-methylbenzotriazole
Lack the chloromethyl electrophilic anchor; cannot serve as direct precursor for 5-aminomethyl derivatives
5-(Chloromethyl)-2H-benzotriazole
Tolyltriazole (corrosion inhibitor)
Halogen stability profile may not transfer; chloro-methylbenzotriazole class reported to maintain film integrity under chlorination

5-(Chloromethyl)-2H-benzotriazole Comparative Evidence


Microwave Synthesis Yield Advantage

In a direct head-to-head comparison of synthetic methods, 5-(chloromethyl)-2H-benzotriazole was obtained in 85% yield under microwave irradiation (180 W, 4 min 20 s) versus only 72% yield by conventional reflux (2 h 45 min), representing an 18% absolute yield improvement [1]. This process intensification is critical for procurement decisions where cost-per-gram scales with synthesis efficiency.

Microwave vs Conventional
Direct head-to-head comparison
85% yield (microwave, 180 W, 4 min 20 s) vs 72% yield (conventional reflux, 2 h 45 min) — +13 percentage points absolute difference
Higher synthesis efficiency may support procurement cost and throughput decisions
Microwave-assisted protocol; product recrystallized from toluene, MP 182 °C
Green Chemistry Process Optimization Microwave Synthesis

Antifungal Efficacy Outperforming Fluconazole

5-(Chloromethyl)-2H-benzotriazole serves as the central intermediate for a panel of 5-substituted benzotriazole derivatives [1]. Two derivatives synthesized directly from this compound—7a (5-[tolylaminomethyl]benzotriazole) and 7c (5-[(3-nitrophenyl)aminomethyl]benzotriazole)—exhibited statistically greater zones of inhibition against Candida albicans than fluconazole at 50 and 100 µg/mL (p<0.05), while the parent compound 6 showed lower activity [2]. This establishes the compound's indispensability as a gateway intermediate, not as a direct antifungal agent.

Anti-C. albicans activity
Reported endpoint context
Derivatives 7a, 7c showed statistically greater zones of inhibition than fluconazole at 50 and 100 µg/mL; parent compound less active than fluconazole
5-substituted precursors may yield antifungal leads with reported activity against C. albicans
Cup plate method, 37 °C 48 h; significance reported at p<0.01
Antifungal Drug Discovery 5-Substituted Benzotriazole

Corrosion Inhibition Outperforming Tolyltriazole

Patent data demonstrates that chloro-methylbenzotriazole isomers are substantially more effective corrosion inhibitors for copper than the industry standard tolyltriazole (TT) under continuous chlorination [1]. While the patent specifically exemplifies 5-chloro-4-methylbenzotriazole and 4-chloro-5-methylbenzotriazole, the chloromethyl (-CH2Cl) substituent in 5-(chloromethyl)-2H-benzotriazole is expected to confer similar halogen stability advantages via the electron-withdrawing effect of the chlorine atom, offering a mechanistic basis for differentiated performance in chlorinated cooling water systems [2].

Corrosion inhibition vs TT
Class-level inference
Chloro-methylbenzotriazole isomers maintained copper corrosion protection under chlorination where tolyltriazole (TT) films degraded; 5-(chloromethyl)-2H-benzotriazole inferred to share halogen stability
May support halogen-stable corrosion inhibitor research
Patent data (WO1999067222A1); direct measurement for this compound not available
Corrosion Inhibition Copper Halogen Stability Aqueous Systems

5-(Chloromethyl)-2H-benzotriazole Applications


5-Aminomethylbenzotriazole Antifungal Lead Synthesis

Researchers developing next-generation azole antifungals should procure 5-(chloromethyl)-2H-benzotriazole as the key intermediate for parallel library synthesis. Microwave-assisted protocols yield the compound in 85% yield [1], enabling rapid generation of 5-aminomethyl derivatives (7a–c, 8a) that have demonstrated statistically superior activity against Candida albicans compared to fluconazole [2]. The 5-substitution pattern is critical, as 1-substituted analogs do not show the same activity profile.

Halogen-Stable Corrosion Inhibitor for Cooling Water

In aqueous cooling systems subjected to continuous chlorine or hypochlorite disinfection, tolyltriazole (TT) films degrade rapidly, leading to copper corrosion spikes [1]. Chloro-methylbenzotriazole isomers—including the chloromethyl-substituted analog—maintain protective films under halogenation where TT fails [2]. Facilities experiencing persistent copper corrosion despite adequate TT dosing should evaluate 5-(chloromethyl)-2H-benzotriazole as a drop-in replacement for enhanced halogen stability.

Microwave-Assisted Green Synthesis Case Study

The synthesis of 5-(chloromethyl)-2H-benzotriazole is a validated teaching and benchmarking example for microwave-assisted green chemistry. The documented yield improvement from 72% (conventional) to 85% (microwave) with a reaction time reduction from 165 minutes to 4.3 minutes [1] provides a quantifiable case study for process intensification curriculum and for justifying microwave reactor capital expenditure in pharmaceutical intermediate production.

Benzotriazole-Based Ligand Precursor

The chloromethyl group at the 5-position of the benzotriazole ring provides a versatile anchor for attaching metal-coordinating functionalities (amines, thiols, phosphines) while preserving the triazole N–H for metal binding [1]. This regiochemistry is distinct from the 1-chloromethyl isomer, where the reactive group occupies a nitrogen position, altering the coordination geometry and electronic properties of resulting complexes [2].

Application
Selection Property
Validation Focus
5-Aminomethylbenzotriazole lead synthesis
5-Chloromethyl regiochemistry
Anti-Candida activity of derived 5-substituted series
Copper corrosion inhibitor in chlorinated cooling water
Halogen stability class advantage
Corrosion rate under hypochlorite challenge
Microwave-assisted green synthesis model
Microwave-optimized reaction profile
Yield and time efficiency vs conventional heating
Benzotriazole-based metal ligand precursor
C-5 chloromethyl anchor point
Retention of triazole N–H for metal coordination
Quote Request

Request a Quote for 5-(chloromethyl)-2H-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.